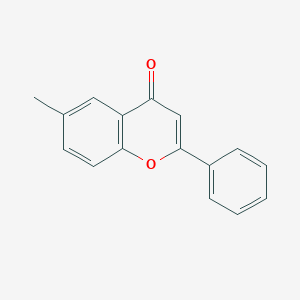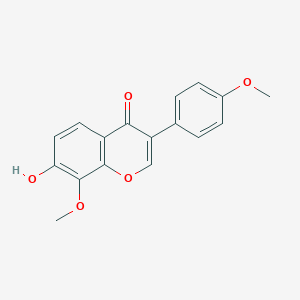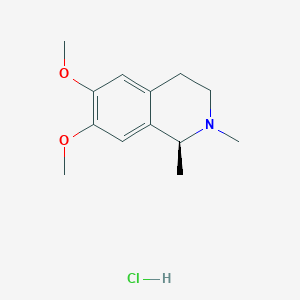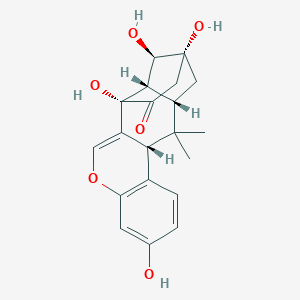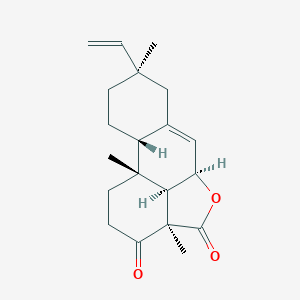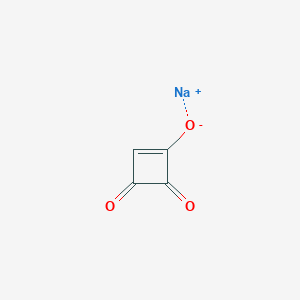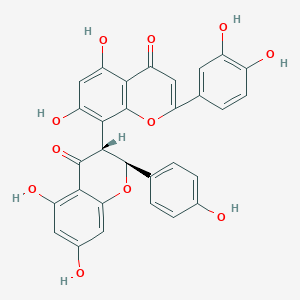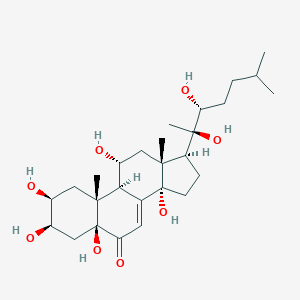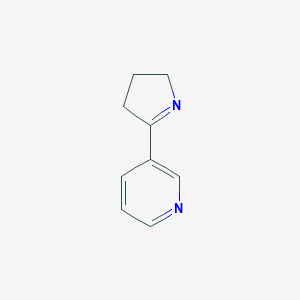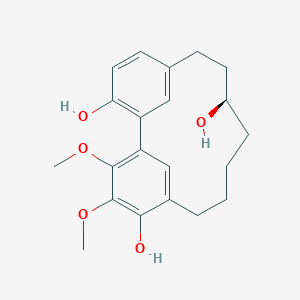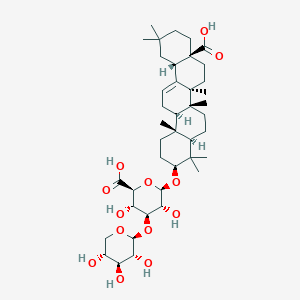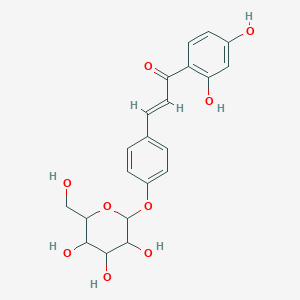
イソリクエリチン
概要
説明
Isoliquiritin is a flavonoid compound found in licorice roots, specifically in species such as Glycyrrhiza glabra. It is known for its various pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities .
科学的研究の応用
Isoliquiritin has a wide range of scientific research applications:
作用機序
Isoliquiritin exerts its effects through several mechanisms:
GABA-A Benzodiazepine Receptor Modulation: It acts as a positive allosteric modulator of the GABA-A benzodiazepine receptor, with a higher affinity than diazepam.
miR-301b/LRIG1 Signaling Pathways: It targets these pathways, resulting in the inhibition of melanoma growth in vitro.
Monoamine Oxidase Inhibition: Isoliquiritin competitively inhibits human monoamine oxidase-A and exhibits mixed inhibition of monoamine oxidase-B.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Isoliquiritin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of flavonoids like Isoliquiritin is a complex process that involves not only the phenylpropanoid biosynthetic pathway but also many other secondary metabolic pathways .
Cellular Effects
Isoliquiritin has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce the production of pro-inflammatory cytokines in LPS-activated primary peritoneal macrophages .
Molecular Mechanism
Isoliquiritin exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Isoliquiritin vary with different dosages in animal models. For instance, oral administration of Isoliquiritin significantly reduced the arthritis index, arthritis score, inflammatory mediators level in serum .
Metabolic Pathways
Isoliquiritin is involved in various metabolic pathways, including interactions with enzymes or cofactors. It also affects metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
Isoliquiritin can be synthesized through the biosynthetic pathways involved in flavonoid production in licorice. The process involves the phenylpropanoid biosynthetic pathway and other secondary metabolic pathways . Additionally, an efficient and environmentally friendly ultrasound-assisted natural deep eutectic solvent extraction method has been applied for the extraction of isoliquiritin from compound licorice tablets .
Industrial Production Methods
The industrial production of isoliquiritin involves the extraction from licorice roots using optimized conditions such as water content, liquid/solid ratio, extraction time, and temperature. The extracted amounts of isoliquiritin can reach significant levels under these optimized conditions .
化学反応の分析
Types of Reactions
Isoliquiritin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other bioactive compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving isoliquiritin include malonyl-CoA, 4-coumaroyl-CoA, NADPH, and H+. The enzyme isoliquiritigenin 2’-O-methyltransferase further transforms isoliquiritin into 2’-O-methylisoliquiritin .
Major Products Formed
The major products formed from the reactions involving isoliquiritin include 2’-O-methylisoliquiritin and other flavonoid derivatives .
類似化合物との比較
Isoliquiritin is unique compared to other similar compounds due to its specific pharmacological properties and mechanisms of action. Similar compounds include:
Liquiritin: Another flavonoid found in licorice with similar anti-inflammatory and antioxidant properties.
Isoliquiritigenin: A precursor to isoliquiritin with potent neuroprotective and anti-cancer effects.
Glycyrrhizin: A triterpene saponin found in licorice with antiviral and anti-inflammatory properties.
Isoliquiritin stands out due to its higher affinity for GABA-A benzodiazepine receptors and its ability to modulate multiple signaling pathways.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Isoliquiritin can be achieved through a multi-step process involving various reactions.", "Starting Materials": [ "4-hydroxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "methyl iodide", "sodium borohydride", "acetic acid", "hydrochloric acid", "potassium hydroxide", "methanol", "isopropyl alcohol", "water" ], "Reaction": [ "Step 1: Condensation reaction of 4-hydroxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form chalcone", "Step 2: Alkylation of chalcone with methyl iodide in the presence of sodium hydroxide to form 4'-methoxychalcone", "Step 3: Reduction of 4'-methoxychalcone with sodium borohydride in methanol to form 4'-methoxydihydrochalcone", "Step 4: Cyclization of 4'-methoxydihydrochalcone with acetic acid in the presence of hydrochloric acid to form isoliquiritigenin", "Step 5: Methylation of isoliquiritigenin with methyl iodide in the presence of potassium hydroxide and isopropyl alcohol to form Isoliquiritin" ] } | |
CAS番号 |
5041-81-6 |
分子式 |
C21H22O9 |
分子量 |
418.4 g/mol |
IUPAC名 |
(E)-1-(2,4-dihydroxyphenyl)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one |
InChI |
InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+ |
InChIキー |
YNWXJFQOCHMPCK-FPYGCLRLSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
melting_point |
187 - 189 °C |
その他のCAS番号 |
7014-39-3 |
物理的記述 |
Solid |
同義語 |
4-((1E)-3-(2,4-dihydroxyphenyl)-3-oxo-1-propen-1-yl)phenyl beta-D-glucopyranoside isoliquiritin neoisoliquiritin neoisoliquiritin, (E)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one](/img/structure/B191875.png)
